N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-YL)glycine
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Overview
Description
N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine is a complex organic compound with the molecular formula C13H21N5O5 It is a derivative of glycine and arginine, featuring a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine typically involves the condensation of glycine and arginine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)alanine
- N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)valine
- N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)leucine
Uniqueness
N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine is unique due to its specific combination of glycine and arginine with a cyclopentenone ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C13H21N5O5 |
---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C13H21N5O5/c14-7(3-2-6-17-12(15)16)10(20)18-9(11(21)22)13(23)5-1-4-8(13)19/h1,4,7,9,23H,2-3,5-6,14H2,(H,18,20)(H,21,22)(H4,15,16,17)/t7-,9?,13?/m0/s1 |
InChI Key |
DUYFQYOHZRZEAZ-AQUGYRSOSA-N |
Isomeric SMILES |
C1C=CC(=O)C1(C(C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1C=CC(=O)C1(C(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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